2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid
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Description
Scientific Research Applications
- Summary of the Application : This compound is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation by the proteasome. This allows for the selective degradation of disease-causing proteins.
This compound is intended for laboratory research purposes and is not for drug or household use . It’s important to handle it with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
This compound is intended for laboratory research purposes and is not for drug or household use . It’s important to handle it with care as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-[1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-19(2,3)25-18(24)21-10-8-20(9-11-21)13-14(12-17(22)23)15-6-4-5-7-16(15)20/h4-7,14H,8-13H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARYIPWNEVTXDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633417 |
Source
|
Record name | [1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetic acid | |
CAS RN |
185526-66-3 |
Source
|
Record name | 1′-[(1,1-Dimethylethoxy)carbonyl]-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185526-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1'-(tert-Butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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